

An In-depth Technical Guide to the Physicochemical Properties of 2-Tetradecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Tetradecanol**

Cat. No.: **B1204251**

[Get Quote](#)

This technical guide provides a comprehensive overview of the melting and boiling points of **2-tetradecanol**, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Physicochemical Data

2-Tetradecanol is a secondary alcohol with the chemical formula C14H30O.[1] Accurate determination of its melting and boiling points is crucial for its application in various fields, including its use as a solvent, surfactant, or in the formulation of pharmaceuticals.

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of **2-tetradecanol** can vary based on the purity of the sample and the experimental conditions, particularly the pressure for boiling point measurements. The following table summarizes the reported values from various sources.

Physical Property	Value	Conditions
Melting Point	33.00 to 35.00 °C	@ 760.00 mm Hg
34 °C	Not specified	
35-36 °C	Literature value	
50-52 °C	Not specified	
Boiling Point	170 °C	@ 14 mmHg
283.00 to 285.00 °C	@ 760.00 mm Hg	
284 °C	Not specified	

Note: The significant difference in some reported melting points may be attributable to different isomeric forms or purities of the samples tested.

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis to establish the identity and purity of a substance.[\[2\]](#)[\[3\]](#)

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[\[4\]](#)

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid state is recorded as the melting point.[\[4\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a lower and broader melting range.[\[2\]](#)[\[3\]](#)

Methodology:

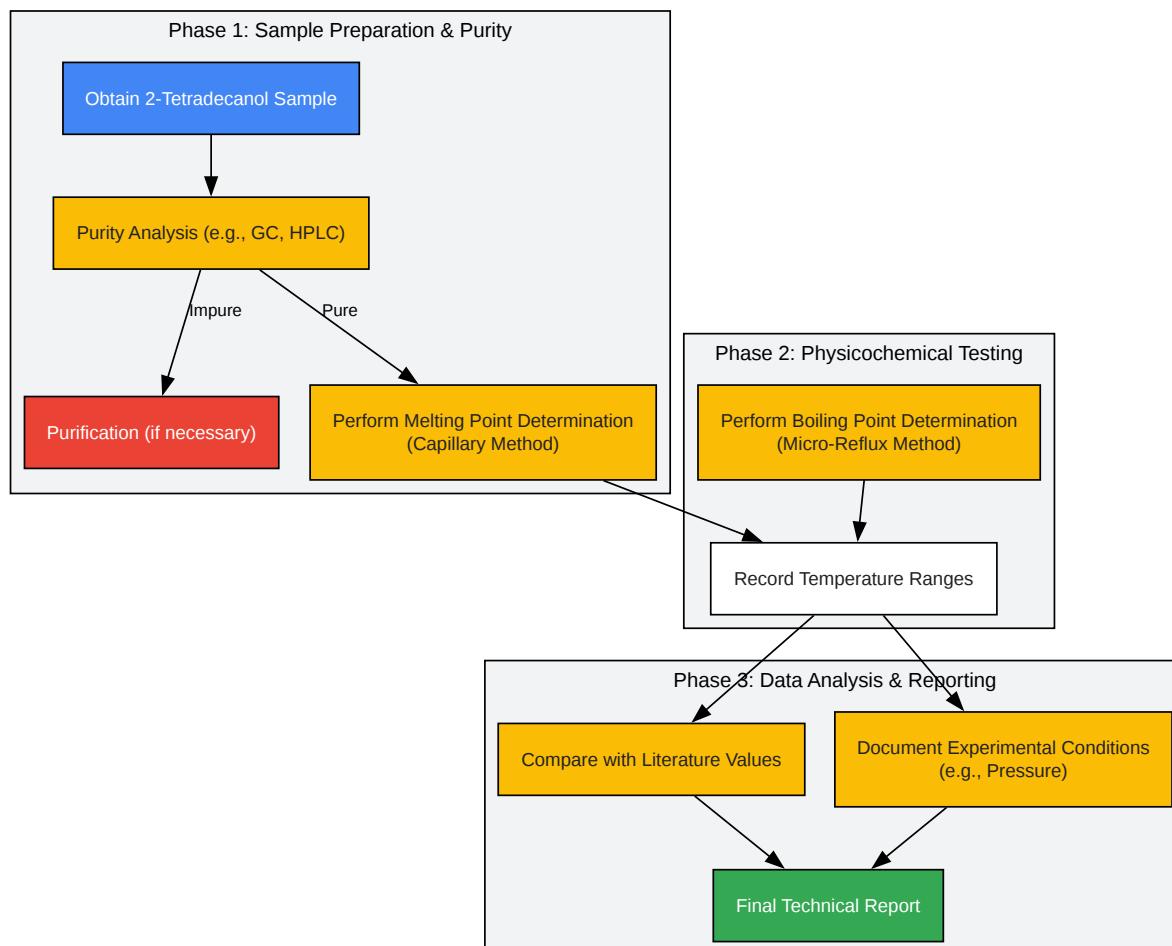
- **Sample Preparation:** The **2-tetradecanol** sample must be thoroughly dried and finely powdered. A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end.[\[2\]](#)[\[4\]](#) The tube is then tapped to compact the sample to a height of about 2-3 mm.[\[5\]](#)

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[2] In a modern apparatus, the tube is inserted into a heating block.[4] For a Thiele tube, the capillary is attached to a thermometer.[2][5]
- Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[5] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[2][5]
- Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[2]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point of small quantities of a liquid, the micro-reflux method is often employed.[6]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] At this temperature, the liquid and vapor phases are in equilibrium. This temperature is measured by positioning a thermometer in the vapor phase above the boiling liquid.[6][8]


Methodology:

- Sample Preparation: A few milliliters of **2-tetradecanol** are placed in a small test tube or fusion tube.[9][10] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]
- Apparatus Setup: The test tube is placed in a heating block or a beaker of heating oil on a hot plate.[6][9] A thermometer is positioned so that its bulb is above the surface of the liquid.[6]
- Heating and Observation: The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.[7] Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

- Data Recording: The heat source is then removed. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[7\]](#)

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound like **2-tetradecanol**, from sample acquisition to final data reporting.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Tetradecanol [webbook.nist.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. vernier.com [vernier.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Tetradecanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204251#2-tetradecanol-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com